molecular formula C22H19N3O4 B2557545 3-(1-(benzofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034415-00-2

3-(1-(benzofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2557545
CAS No.: 2034415-00-2
M. Wt: 389.411
InChI Key: CWIUWPKUHWOCQP-UHFFFAOYSA-N
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Description

3-(1-(benzofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.411. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds synthesized with structures akin to 3-(1-(benzofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione have been reported to exhibit promising antimicrobial activities. Synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones demonstrated significant antibacterial and antifungal activities in vitro against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Vidule, 2011).

Hypotensive Agents

Research into the synthesis of 1-substituted 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline diones highlighted their potential as hypotensive agents. These compounds showed significant activity in relaxing blood vessels, with one compound being approximately 23 times more potent than papaverine, albeit less potent than cinnarizine (Eguchi et al., 1991).

Cytotoxic Evaluation

A study focused on the synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. These derivatives were tested against MCF-7 and HeLa cell lines, with some compounds displaying high cytotoxic activity, suggesting their utility in cancer treatment (Poorirani et al., 2018).

Synthesis Techniques

Innovative synthesis techniques have been developed for creating quinazoline-2,4(1H,3H)-diones, such as a carbon dioxide mediated novel synthesis in water, showcasing an efficient and environmentally friendly method to obtain these compounds with high yield and selectivity (Rasal & Yadav, 2016).

Alzheimer's Disease Treatment

Novel derivatives based on 6-methyluracil and condensed uracil, including structures similar to this compound, have shown potential in treating memory impairment in a transgenic model of Alzheimer's disease. These compounds were effective in decreasing β-amyloid plaques, highlighting their therapeutic potential (Semenov et al., 2022).

Properties

IUPAC Name

3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-20-16-6-2-3-7-17(16)23-22(28)25(20)15-9-11-24(12-10-15)21(27)19-13-14-5-1-4-8-18(14)29-19/h1-8,13,15H,9-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIUWPKUHWOCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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